molecular formula C18H25NO B2719142 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one CAS No. 2380061-42-5

1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one

Cat. No.: B2719142
CAS No.: 2380061-42-5
M. Wt: 271.404
InChI Key: JXVTVJXQTBKIKK-UHFFFAOYSA-N
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Description

1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which imparts distinct chemical and biological properties. The compound has garnered interest in various fields, including medicinal chemistry and drug design, due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one involves several key steps:

Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. The use of catalysts and specific reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to mimic the behavior of piperidine, thereby interacting with similar biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-phenylbutan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its distinct spirocyclic structure, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-4-15(14-8-6-5-7-9-14)16(20)19-12-18(13-19)10-17(2,3)11-18/h5-9,15H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVTVJXQTBKIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC3(C2)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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